molecular formula C12H12ClN3O4S2 B11302779 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11302779
M. Wt: 361.8 g/mol
InChI Key: NCQOFRTUCTVJTG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a molecular formula of C12H12ClN3O4S2 and a molecular weight of 361.82 g/mol . This compound features a pyrimidine ring, a sulfonamide group, and a chlorophenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the chlorophenyl sulfanyl intermediate. This intermediate is then reacted with ethylamine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of microbial growth or the modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12ClN3O4S2

Molecular Weight

361.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H12ClN3O4S2/c13-8-1-3-9(4-2-8)21-6-5-15-22(19,20)10-7-14-12(18)16-11(10)17/h1-4,7,15H,5-6H2,(H2,14,16,17,18)

InChI Key

NCQOFRTUCTVJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCNS(=O)(=O)C2=CNC(=O)NC2=O)Cl

Origin of Product

United States

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